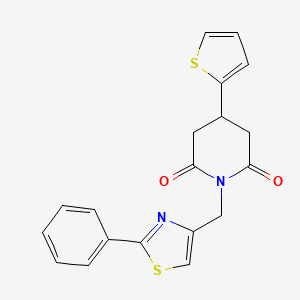![molecular formula C20H23FN6O2 B2717439 3-(tert-butyl)-1-(2-fluorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898410-04-3](/img/structure/B2717439.png)
3-(tert-butyl)-1-(2-fluorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-butyl)-1-(2-fluorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C20H23FN6O2 and its molecular weight is 398.442. The purity is usually 95%.
BenchChem offers high-quality 3-(tert-butyl)-1-(2-fluorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(tert-butyl)-1-(2-fluorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Multi-target Drugs for Neurodegenerative Diseases
A study by Brunschweiger et al. (2014) on 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, which are tricyclic xanthine derivatives, highlights their potential as multi-target drugs for neurodegenerative diseases. These compounds were found to be potent dual-target-directed A1/A2A adenosine receptor antagonists, with some exhibiting triple-target inhibition abilities, suggesting their usefulness in symptomatic as well as disease-modifying treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease. This indicates that related compounds, including "3-(tert-butyl)-1-(2-fluorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione," might have applications in developing treatments for these conditions (Brunschweiger et al., 2014).
Ligand-Centered Oxidations in Cobalt Complexes
Research by Sokolowski et al. (1997) investigated the coordination chemistry of pendent-arm macrocycles with cobalt and vanadium, leading to the synthesis of complexes with potential for ligand-centered oxidations. This study's insights into the redox processes being ligand-centered for phenoxyl-cobalt(III) species suggest that similar structural compounds could be explored for their electrochemical properties, potentially applicable in catalysis or material science (Sokolowski et al., 1997).
Synthesis and Characterization of Non-Covalent Complexes
Salehzadeh and Nematollahi (2014) demonstrated the electrochemical synthesis and characterization of a non-covalent complex based on catechol–benzoxazole moieties, indicating potential applications in developing novel molecular assemblies for sensor technologies or molecular recognition systems. This suggests that compounds with similar structural features could be valuable in creating new molecular sensors or materials with specific binding properties (Salehzadeh & Nematollahi, 2014).
Potential Anticancer, Anti-HIV, and Antimicrobial Activities
Ashour et al. (2012) explored the synthesis of tricyclic triazino and triazolo[4,3-e]purine derivatives, revealing their potential anticancer, anti-HIV-1, and antimicrobial activities. This highlights the possibility of utilizing similar compounds in pharmaceutical research for developing new therapeutic agents targeting various diseases, suggesting that "3-(tert-butyl)-1-(2-fluorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione" could be a candidate for further biomedical research (Ashour et al., 2012).
Eigenschaften
IUPAC Name |
3-tert-butyl-1-[(2-fluorophenyl)methyl]-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O2/c1-20(2,3)14-11-26-15-16(24(4)19(29)25(5)17(15)28)22-18(26)27(23-14)10-12-8-6-7-9-13(12)21/h6-9H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQCJXNLOFYXTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butyl-1-[(2-fluorophenyl)methyl]-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-phenylazetidine-1-carboxamide](/img/structure/B2717357.png)

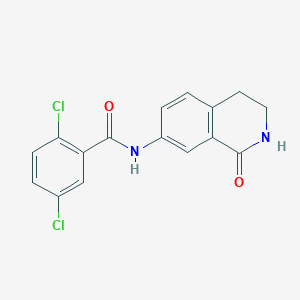
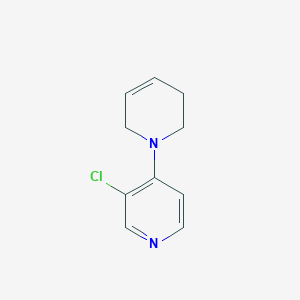
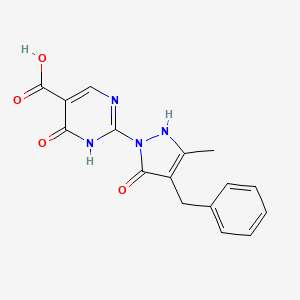
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2717365.png)
![2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2717368.png)
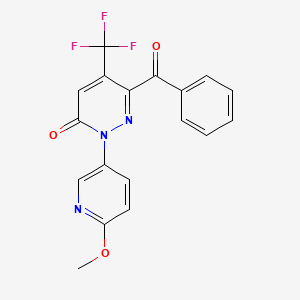
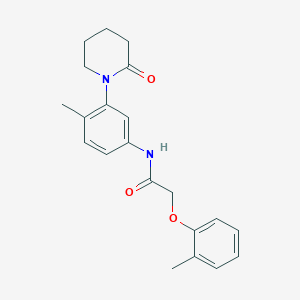
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2717373.png)
![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2717374.png)
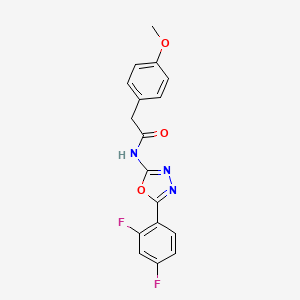
![1-(Cyclopropylcarbonyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2717376.png)
